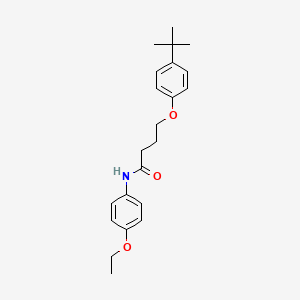

![molecular formula C14H19N3O5 B2875429 1-(1-(2-甲氧基乙基)-1H-苯并[d]咪唑-2-基)-N-甲基甲胺草酸盐 CAS No. 2034208-78-9](/img/structure/B2875429.png)

1-(1-(2-甲氧基乙基)-1H-苯并[d]咪唑-2-基)-N-甲基甲胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized via a variety of methods. One of the simplest methods for the synthesis of imidazolones is condensation of acyloins with monosubstituted ureas . The reactions proceed in various solvents and both under the conditions of acidic catalysis and without catalyst .Molecular Structure Analysis

The molecular structure of imidazoles and its derivatives can be complex and depends on the specific substituents attached to the imidazole ring. The structure can be analyzed by calculating the activation energy and by analyzing their crystal structures .Chemical Reactions Analysis

The chemical reactions of imidazoles and its derivatives can be diverse, depending on the specific substituents attached to the imidazole ring. For example, imidazoles can undergo reactions with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles and its derivatives can vary widely depending on the specific substituents attached to the imidazole ring. For example, the compound “[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride” is a solid with a molecular weight of 192.64 .科学研究应用

苯并咪唑衍生物的生物活性

苯并咪唑化合物表现出广泛的生物活性,包括抗菌、抗真菌和抗肿瘤特性。al-Hakimi 等人 (2020 年) 的一项研究从苯并咪唑衍生物合成了一种配体,并检查了其配合物的生物活性。Cd (II) 配合物显示出最高的抗真菌和抗菌活性,而体外抗肿瘤活性显示出对各种癌细胞系的显着细胞毒性,展示了苯并咪唑衍生物在药物化学中的治疗潜力 (al-Hakimi 等人,2020 年)。

腐蚀抑制

Yadav 等人 (2015 年) 研究了包括苯并咪唑衍生物在内的氨基酸化合物作为盐酸溶液中 N80 钢的缓蚀剂。他们的研究表明,这些化合物作为混合型缓蚀剂,展示了苯并咪唑衍生物在保护工业材料免受腐蚀方面的效用。这一发现强调了此类化合物在材料科学和工程中的相关性 (Yadav 等人,2015 年)。

环境应用

Donnelly 和 Dagley (1980 年) 关于铜绿假单胞菌代谢芳香酸的研究暗示了微生物对苯并咪唑衍生物的环境降解能力。尽管该研究没有关注具体化合物,但它表明了在环境生物修复工作中使用此类结构的潜力,特别是在芳香族污染物的降解中 (Donnelly & Dagley,1980 年)。

催化和合成应用

Sankaralingam 和 Palaniandavar (2014 年) 以苯并咪唑基配体为模型探索了双铁(III)配合物,作为甲烷单加氧酶,突出了它们在烷烃选择性羟基化中的作用。这项研究证明了苯并咪唑衍生物在有机合成和工业过程中的催化潜力,提供了将其应用于开发环保催化剂的见解 (Sankaralingam & Palaniandavar,2014 年)。

作用机制

Target of Action

The primary targets of the compound “1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate” are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to have a wide range of applications, including pharmaceuticals and agrochemicals . .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical processes

安全和危害

未来方向

The future directions of research into imidazoles and its derivatives are promising. There is ongoing research into the synthesis of imidazoles and its derivatives, with a focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

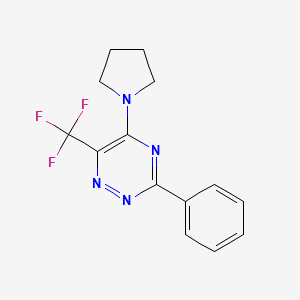

1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.C2H2O4/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2;3-1(4)2(5)6/h3-6,13H,7-9H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZOFTPYCLQIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1CCOC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

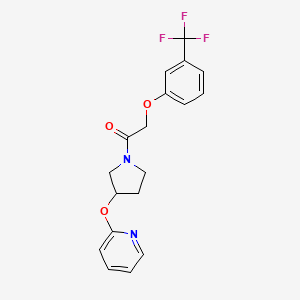

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

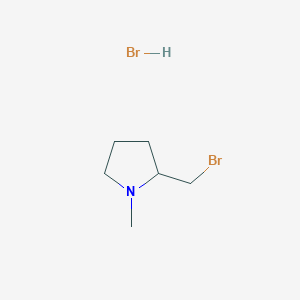

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

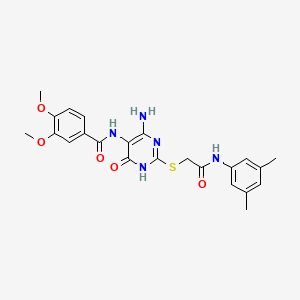

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)

![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)